molecular formula C9H10O3S B177098 1-(Phenylsulfonyl)propan-2-one CAS No. 5000-44-2

1-(Phenylsulfonyl)propan-2-one

Cat. No.: B177098
CAS No.: 5000-44-2
M. Wt: 198.24 g/mol
InChI Key: YBLGSNMIIPIRFC-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)propan-2-one, also known as benzenesulphonylacetone, is an organic compound with the molecular formula C₉H₁₀O₃S. It is characterized by the presence of a phenyl group attached to a sulfonylacetone moiety. This compound is known for its active methylene group, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenylsulfonyl)propan-2-one can be synthesized through various methods. One common route involves the reaction of phenylsulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields phenylsulfonylacetone as a solid product with a melting point of 55-59°C .

Industrial Production Methods

Industrial production of phenylsulfonylacetone often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Fermenting baker’s yeast is used for asymmetric reduction.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: (S)-(+)-2-hydroxypropyl phenyl sulfone.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylsulfonylacetone involves its active methylene group, which can undergo various chemical transformations. The sulfonyl group acts as an electron-withdrawing group, stabilizing the negative charge on the methylene carbon during reactions. This makes phenylsulfonylacetone a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylthioacetone: Similar structure but with a thio group instead of a sulfonyl group.

    Phenylsulfinylacetone: Contains a sulfinyl group instead of a sulfonyl group.

Uniqueness

1-(Phenylsulfonyl)propan-2-one is unique due to its sulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The presence of the sulfonyl group makes it more reactive in nucleophilic substitution reactions and provides better stability in oxidative conditions .

Properties

IUPAC Name

1-(benzenesulfonyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLGSNMIIPIRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352849
Record name Phenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5000-44-2
Record name Phenylsulfonylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium benzenesulfinate (50 g, 304.6 mmol) was dissolved in water (200 ml). A dioxane solution (200 ml) of chloroacetone (29.6 g, 319.9 mmol) was added and the solution was stirred and heated to 50° C. for 22 hours then cooled to approximately 25° C. The solution was extracted with methylene chloride (2X, 250 ml), the methylene chloride layers were combined and washed with saturated aqueous sodium bicarbonate solution (1X, 250 ml) and water (1X, 250 ml) then the aqueous wash solutions were combined and extracted with methylene chloride (2X, 100 ml). All of the methylene chloride layers were combined and washed with saturated aqueous sodium chloride solution (1X, 150 ml), dried over sodium sulfate, filtered and concentrated in vacuo to a solid. The solid was dissolved in diethyl ether (800 ml) with gentle heating and then the solution was stirred and allowed to cool to room temperature. The solution was slowly cooled to 0° C. with stirring, causing the product to crystallize. The resulting crystals were collected by filtration, washed with cold diethyl ether, and dried in vacuo at 35° C. for 4 hours to yield 36.43 g of (phenylsulfonyl)acetone. The filtrate was concentrated to approximately one-eighth of its volume in vacuo and was gradually cooled below room temperature to induce crystallization, then stirred overnight at room temperature. The resulting crystals were collected by filtration, washed with cold diethyl ether, and dried in vacuo at 35° C. for 8 hours to yield an additional 14 g of the (phenylsulfonyl)acetone: n.m.r. (90 MHz, CDCl3): δ 2.39 (s, 3), 4.17 (s, 2), 7.55-7.95 (m, 5); m.p. 56°-58° C.
Name
Sodium benzenesulfinate
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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